![molecular formula C17H14O4 B1340936 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 23368-41-4](/img/structure/B1340936.png)
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one
Overview
Description
“3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one” is a derivative of coumarin . It is an orally active natural coumarin derivative, with potent anti-oxidant and anti-inflammatory activities . It inhibits myeloperoxidase activity and reduces IL-6 level .
Synthesis Analysis
The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Molecular Structure Analysis
The molecular structure of “3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one” is characterized by a coumarin skeleton, which is a bicyclic compound made up of a benzene ring fused to a pyran .Scientific Research Applications
Antibacterial Applications
The compound 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one has been indicated to have a broad spectrum of antibacterial effects. It has shown potential as a lead compound for drug discovery due to its efficacy against bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus . This suggests its utility in developing new antibacterial agents.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been tested for various biological properties .
Mode of Action
It’s known that coumarin derivatives have been intensively screened for different biological properties .
Biochemical Pathways
Coumarin derivatives have been tested for their effects on various biological properties .
Pharmacokinetics
It is known that 4-methylesculetin, a similar coumarin derivative, is orally active .
Result of Action
It is known that 4-methylesculetin, a similar coumarin derivative, has potent anti-oxidant and anti-inflammatory activities .
Action Environment
It is known that the synthesis of coumarin systems, including this compound, can be carried out under green conditions such as using green solvent, catalyst, and other procedures .
properties
IUPAC Name |
3-benzyl-6,7-dihydroxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,18-19H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSBZRWRGBQMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585886 | |
Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23368-41-4 | |
Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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